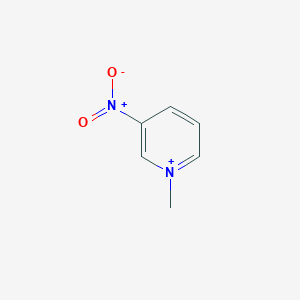

1-Methyl-3-nitropyridinium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-3-nitropyridinium, also known as this compound, is a useful research compound. Its molecular formula is C6H7N2O2+ and its molecular weight is 139.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-Methyl-3-nitropyridinium and its derivatives have been investigated for their potential therapeutic properties. Some of the notable applications include:

- Anticancer Activity : Compounds derived from 3-nitropyridines, including this compound, have shown significant anticancer properties. For example, certain derivatives have demonstrated activity against various cancer cell lines, indicating their potential as anticancer agents .

- Antimicrobial Properties : Research has indicated that nitropyridine derivatives exhibit antimicrobial activity. Specifically, some 2-nitro and 3-nitropyridinecarboxamides have shown effectiveness against pathogens like Mycobacterium tuberculosis, suggesting that this compound could be a candidate for further development in antimicrobial therapies .

- Anticoccidial Agents : Certain derivatives of 3-nitropyridine have been explored for their effectiveness against Eimeria tenella, a parasite responsible for coccidiosis in poultry. This highlights the agricultural application of compounds related to this compound .

Materials Science Applications

In materials science, this compound has been studied for its potential use in advanced materials:

- Nonlinear Optical Materials : Noncentrosymmetric and chiral cocrystals formed with 2-amino-3-nitropyridine have displayed promising nonlinear optical properties. These materials are being investigated for applications in photonics and optoelectronics .

- Energetic Materials : Some nitropyridine compounds are considered promising candidates for energetic materials due to their stability and energetic properties, which could be harnessed in explosives or propellants .

Synthetic Methodologies

The synthesis of this compound involves various chemical reactions that enhance its functionalization:

- Vicarious Nucleophilic Substitution : This method allows for the introduction of substituents into the aromatic system of nitropyridines. It has been effectively applied to synthesize derivatives with enhanced biological activity .

- Amination Reactions : Recent advancements in selective amination techniques have made it possible to synthesize various functionalized derivatives of 3-nitropyridine under mild conditions, which could include modifications leading to this compound .

Case Study 1: Anticancer Activity

A study evaluated several derivatives of nitropyridine for their anticancer effects against human cancer cell lines. Compounds derived from this compound showed significant cytotoxicity, leading to further investigations into their mechanisms of action and potential as therapeutic agents.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of nitropyridine derivatives against Mycobacterium tuberculosis. The study demonstrated that specific modifications to the nitropyridine structure enhanced its efficacy, supporting the hypothesis that this compound could serve as a lead compound for developing new antimicrobial agents.

Eigenschaften

Molekularformel |

C6H7N2O2+ |

|---|---|

Molekulargewicht |

139.13 g/mol |

IUPAC-Name |

1-methyl-3-nitropyridin-1-ium |

InChI |

InChI=1S/C6H7N2O2/c1-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3/q+1 |

InChI-Schlüssel |

YZPXYIOAOCJBRV-UHFFFAOYSA-N |

Kanonische SMILES |

C[N+]1=CC=CC(=C1)[N+](=O)[O-] |

Synonyme |

1-methyl-3-nitropyridine 1-methyl-3-nitropyridinium 1-methyl-3-nitropyridinium chloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.